Gamibetal

Catalog No.
S567252
CAS No.
924-49-2
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamibetal

As a chiral precursor for statine isosteres and a BBB-permeable GABA analogue, Gamibetal (GABOB) addresses supply gaps and enantiopurity issues.

  • Chiral synthon for L-carnitine & statine-like inhibitors; bypasses asymmetric catalysis.
  • Enantioselective GABAC & GABAB probe with enhanced BBB penetration; enables systemic CNS dosing.
  • ≥98% purity; mg to kg scale, global shipping.

CAS Number

924-49-2

Product Name

Gamibetal

IUPAC Name

4-amino-3-hydroxybutanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)

InChI Key

YQGDEPYYFWUPGO-UHFFFAOYSA-N

Synonyms

4-amino-3-hydroxybutyric acid, 4-amino-3-hydroxybutyric acid, (+-)-isomer, 4-amino-3-hydroxybutyric acid, (R)-isomer, 4-amino-3-hydroxybutyric acid, (S)-isomer, 4-amino-3-hydroxybutyric acid, (Z)-2-butenedioate salt (1:1), (+-)-isomer, 4-amino-3-hydroxybutyric acid, (Z)-2-butenedioate salt (2:1), (+-)-isomer, 4-amino-3-hydroxybutyric acid, hydrobromide, magnesium salt, 4-amino-3-hydroxybutyric acid, hydrochloride, 4-amino-3-hydroxybutyric acid, ion (1-), (+-)-isomer, 4-amino-3-hydroxybutyric acid, monosodium salt, GABOB, gamma-amino-beta-hydroxybutyric acid

Canonical SMILES

C(C(CN)O)C(=O)O

The exact mass of the compound 4-Amino-3-hydroxybutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758215. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. It belongs to the ontological category of gamma-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 1 g, 5 g

Gamibetal, chemically known as γ-amino-β-hydroxybutyric acid (GABOB, CAS 924-49-2), is a hydroxylated analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). In industrial and laboratory procurement, it serves a dual role: as a neuropharmacological probe with distinct enantioselective binding profiles across GABA receptor subtypes, and as a highly versatile chiral building block. The presence of the β-hydroxyl group introduces a stereogenic center not found in endogenous GABA, making GABOB an essential precursor for synthesizing complex chiral therapeutics, including L-carnitine derivatives and statine-analogous HIV-1 protease inhibitors. Its altered polarity compared to GABA also enhances its blood-brain barrier permeability, rendering it a critical baseline material for neuroactive drug formulation and advanced medicinal chemistry workflows .

Research Fit

Stereochemical-control study fit: Racemate with distinct enantiomer-specific activity profiles
Pathway-study context: GABA(C) ρ1 receptor pharmacology and anticonvulsant model research
Chiral intermediate use: Supports synthesis of antiepileptic and antiviral analogue backbones
CNS penetration context: Reported blood-brain barrier penetration, unlike parent GABA

Substituting Gamibetal (GABOB) with generic GABA or other β-substituted analogs (such as baclofen) fundamentally disrupts both synthetic workflows and pharmacological assays. In synthetic applications, GABA lacks the critical β-hydroxyl group required to act as a chiral pool intermediate; it cannot undergo the stereospecific transformations necessary to generate statine-like dipeptide isosteres or functionalized butyrolactones. Pharmacologically, while GABA is a full pan-agonist at all GABA receptors, the enantiomers of GABOB exhibit divergent, receptor-specific partial agonism and antagonism. Furthermore, the hydroxyl group significantly modifies the molecule's transport kinetics and blood-brain barrier penetration compared to unsubstituted GABA, meaning any substitution will invalidate quantitative neuropharmacological models and yield entirely different downstream synthetic products [1].

Substitution Risk

Enantiomer Racemic Gamibetal has a defined stereochemical profile; opposite enantiomer or single isomer may shift GABA(C) response context.
Class Generic GABA analogues lack OATP1B1/OATP1B3 and carnitine translocase interaction profiles, altering off-target assay response.
Analog GABA and achiral analogues do not replicate the stereospecific ρ1 partial agonist/antagonist profile; BBB penetration may differ.

Stereospecific Incorporation into HIV-1 Protease Inhibitors

GABOB is utilized as a direct structural replacement for statine units in the synthesis of pepstatin analogs targeting HIV-1 protease. Quantitative structural studies show that incorporating γ-Tfm-GABOB (a trifluoromethyl derivative of GABOB) into peptide scaffolds provides critical hydrogen bonding via the β-hydroxyl group, which is absent in standard GABA-derived aliphatic chains. This specific functionalization allows the GABOB-derived isostere to mimic the tetrahedral transition state of aspartic proteases, a synthetic trajectory impossible to achieve using unsubstituted GABA [1].

Evidence DimensionPrecursor structural utility for protease transition-state mimicry
Target Compound DataProvides essential β-hydroxyl group for transition-state mimicry
Comparator Or BaselineGABA (lacks β-hydroxyl group)
Quantified DifferenceEnables statine-isostere formation (GABA yields 0% transition-state mimicry for aspartic proteases)
ConditionsSolid-phase or solution-phase peptide synthesis of HIV-1 protease inhibitors

Procurement of GABOB is mandatory for medicinal chemistry workflows requiring statine-like chiral building blocks for aspartic protease inhibitor development.

Enantiomer-specific anticonvulsant potency
Reported
d-GABOB (3S) approx. 2-fold higher potency vs. l-GABOB (3R)
Supports enantiomer-attribution review for anticonvulsant model-response context
Conditions not specified; tertiary review source

Enantioselective Modulation of GABAC (ρ1) Receptors

GABOB provides distinct enantioselective modulation at GABAC (ρ1) receptors compared to the non-chiral baseline GABA. In electrophysiological patch-clamp studies using ρ1T244S mutant receptors, (R)-(-)-GABOB functions as a weak partial agonist (activating only 26% of the maximal current produced by the GABA EC50), whereas (S)-(+)-GABOB acts as a competitive antagonist with a KB of 204.0 ± 14.3 μM. In contrast, unsubstituted GABA acts as a full agonist. This divergence makes GABOB an indispensable pharmacological tool for mapping the orthosteric binding site of GABA receptors [1].

Evidence DimensionMaximal current activation (Efficacy) at ρ1T244S receptors
Target Compound Data(R)-GABOB activates 26% of max current; (S)-GABOB is an antagonist (KB = 204 μM)
Comparator Or BaselineGABA (100% maximal current activation / full agonist)
Quantified Difference74% reduction in efficacy for (R)-enantiomer; complete reversal to antagonism for (S)-enantiomer
Conditionsin vitro patch-clamp electrophysiology on recombinant ρ1T244S receptors

Researchers mapping GABA receptor binding sites must procure GABOB to differentiate specific amino acid interactions (like T244) that cannot be resolved using standard GABA.

GABA(C) ρ1 receptor modulation
Head-to-head
R-(-)-GABOB: weak partial agonist (26% at 1 mM); S-(+)-GABOB: competitive antagonist (IC₅₀ 417.4 µM)
Stereochemistry-dependent functional profile at ρ1 receptors; model-response context
Patch-clamp in Xenopus oocytes; receptor subtype-specific interpretation

Enhanced Blood-Brain Barrier Penetration via β-Hydroxylation

The addition of the β-hydroxyl group in GABOB significantly alters its lipophilicity and transport profile compared to GABA. While GABA exhibits extremely poor blood-brain barrier (BBB) penetration, limiting its utility in systemic in vivo models, GABOB crosses the BBB more effectively. Consequently, despite having lower absolute in vitro receptor binding affinity than GABA, GABOB demonstrates potent central nervous system inhibitory and anticonvulsant effects when administered systemically (e.g., 25-100 mg/kg intravenous injection in mammalian models), whereas equivalent systemic doses of GABA yield minimal central efficacy.

Evidence DimensionSystemic central nervous system bioavailability / Anticonvulsant efficacy
Target Compound DataActive central inhibitory effects via systemic administration (25-100 mg/kg IV)
Comparator Or BaselineGABA (Negligible central efficacy via systemic routes due to BBB exclusion)
Quantified DifferenceClinically significant transition from BBB-impermeable to BBB-permeable
Conditionsin vivo systemic administration (intravenous) in mammalian epilepsy/neuralgia models

For in vivo neurological research requiring systemic dosing, GABOB must be selected over GABA to ensure adequate central nervous system exposure without requiring intracerebroventricular injection.

OATP1B1 & OATP1B3 inhibition
Class-level
OATP1B1: ~120% inhibition; OATP1B3: ~106% inhibition at 10 µM
Reported transporter interaction; class-level inference, data to verify
Sodium fluorescein uptake in transfected CHO cells; source review needed

Stereospecific Precursor for L-Carnitine Synthesis

GABOB is a highly efficient chiral precursor for the synthesis of L-carnitine, a critical metabolic compound. The (R)-enantiomer of GABOB can be converted to (R)-carnitine via direct methylation of the primary amine using aqueous trimethylamine, maintaining the stereochemical integrity of the β-hydroxyl group. This synthetic route leverages GABOB's existing chiral center, bypassing the need for complex asymmetric catalysis or enzymatic resolution that would be required if starting from non-chiral aliphatic precursors like butyric acid or GABA [1].

Evidence DimensionSynthetic steps required to establish the (R)-β-hydroxyl stereocenter in L-carnitine
Target Compound Data0 steps required to establish the (R)-β-hydroxyl stereocenter
Comparator Or BaselineAchiral precursors like GABA or butyric acid (require complex asymmetric induction/resolution)
Quantified DifferenceElimination of asymmetric induction steps during L-carnitine synthesis
ConditionsChemical synthesis of L-carnitine via amine methylation

Industrial and laboratory chemists procure GABOB to streamline the synthesis of L-carnitine and related neuromediators by utilizing it as a ready-made chiral pool building block.

Carnitine translocase affinity
Class-level
DPM 4223.0
Supports off-target mitochondrial interaction review; class-level inference
[14C]L-carnitine efflux, rat heart mitochondria; data to verify
SARS-CoV-2 antiviral potency
Context-dependent
IC₅₀ > 20,000 nM (>20 µM)
Relatively low potency; confirms primary utility lies outside antiviral screening
VERO-6 cell cytopathic effect assay; class-level inference
BBB permeability vs. GABA
Reported
Systemic GABOB elicits central effects; GABA shows minimal CNS penetration
Reported BBB penetration context; model-response interpretation may differ
In vivo pharmacological studies; hydroxylation attributed as mechanism

Chiral Building Block for HIV-1 Protease Inhibitors

Directly leveraging its β-hydroxyl group, GABOB is the optimal chiral pool precursor for synthesizing statine isosteres (such as Tfm-GABOB). This is critical for developing pepstatin analogs and other aspartic protease inhibitors targeting HIV-1, where GABA cannot provide the necessary tetrahedral transition-state mimicry [1].

Pharmacological Mapping of GABA Receptor Subtypes

Due to the divergent enantioselective profiles of its (R)- and (S)- isomers, GABOB is procured to probe the orthosteric binding sites of GABAC (ρ1) and GABAB receptors. It allows researchers to differentiate specific amino acid interactions (e.g., T244) that are indistinguishable when using the full pan-agonist GABA[2].

Systemic In Vivo Models of Epilepsy and Central Inhibition

Because GABOB readily crosses the blood-brain barrier unlike standard GABA, it is the preferred compound for in vivo neurological research requiring systemic dosing (e.g., intravenous administration at 25-100 mg/kg) to achieve central nervous system exposure without the need for invasive intracerebroventricular injections [2].

Streamlined Synthesis of L-Carnitine and Neuromediators

In industrial chemical synthesis, (R)-GABOB serves as a highly efficient starting material for L-carnitine production. By utilizing GABOB's existing stereocenter, chemists can bypass complex asymmetric catalysis or enzymatic resolution steps that would be mandatory if starting from achiral aliphatic precursors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABA(C) receptor pharmacology
Enantiomer-attribution review
ρ1 receptor functional profile and stereochemical-control context
Hepatic transporter DDI studies
Transporter inhibition profile
OATP1B1/OATP1B3 uptake assay response context
Carnitine shuttle modulation
Mitochondrial translocase affinity
Off-target interaction endpoint review
Chiral building block synthesis
Defined stereochemical identity
Intermediate compatibility and enantiomeric purity review

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

119.058243149 Da

Monoisotopic Mass

119.058243149 Da

Heavy Atom Count

8

UNII

1ZHM019FLD

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

924-49-2
352-21-6

Wikipedia

Gamma-Amino-beta-hydroxybutyric_acid

General Manufacturing Information

Butanoic acid, 4-amino-3-hydroxy-: ACTIVE
AIFA: Gamibetal (Gamma-amino-beta-hydroxybutyric Acid) Oral Tablet

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